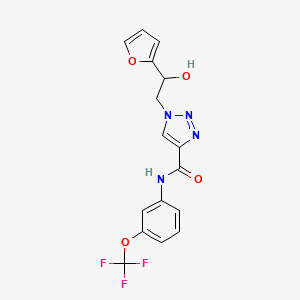
1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H13F3N4O4 and its molecular weight is 382.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(furan-2-yl)-2-hydroxyethyl)-N-(3-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-4-carboxamide is a novel compound featuring a triazole moiety, which has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : The triazole structure is synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) method, which is a common approach for creating 1,2,3-triazoles.
- Conjugation with Furan and Hydroxyethyl Groups : The furan ring and hydroxyethyl groups are incorporated through condensation reactions, ensuring that the final product maintains its desired structural integrity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- In Vitro Studies : The compound exhibited significant antiproliferative activity against various cancer cell lines. For example, derivatives with similar structures showed IC50 values ranging from 1.1 μM to 4.24 μM against MCF-7 and HCT-116 cell lines, indicating potent anticancer properties .
- Mechanism of Action : The mechanism involves inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds targeting TS have been shown to induce apoptosis in cancer cells .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties:
- Efficacy Against Bacteria : In studies, certain derivatives displayed good inhibition rates against Escherichia coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents .
- Minimum Inhibitory Concentrations (MICs) : Compounds with similar structures reported MICs ranging from 15.67 µM to 31.25 µM against various bacterial strains, outperforming traditional antibiotics like kanamycin .
The biological activity of this compound can be attributed to its unique structural features:
- Hydrogen Bonding : The furan ring and hydroxyethyl group facilitate interactions with biological macromolecules such as proteins and enzymes.
- Stabilization of Interactions : The triazole structure enhances binding affinity to molecular targets, which may lead to improved efficacy in therapeutic applications.
Case Studies
Several case studies illustrate the biological activity of compounds related to this triazole derivative:
- Anticancer Efficacy : A study demonstrated that a similar triazole derivative inhibited TS with an IC50 value of 1.95 µM, significantly lower than standard chemotherapeutics .
- Antimicrobial Properties : Another investigation found that a related compound effectively inhibited growth in multiple bacterial strains, showing promise as a new class of antibiotics .
Data Summary
特性
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxyethyl]-N-[3-(trifluoromethoxy)phenyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O4/c17-16(18,19)27-11-4-1-3-10(7-11)20-15(25)12-8-23(22-21-12)9-13(24)14-5-2-6-26-14/h1-8,13,24H,9H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXTXYKKWQBVHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














